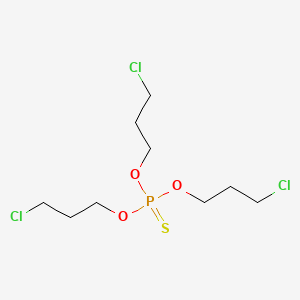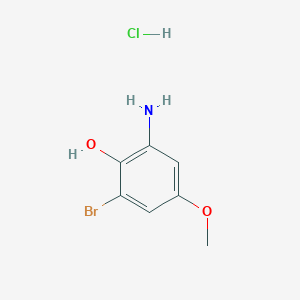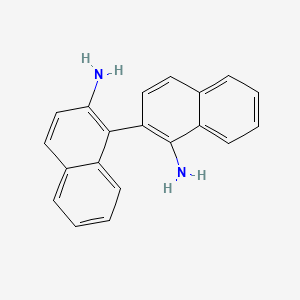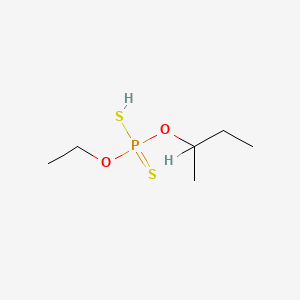
Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isobutoxypropyl)-5-phenyl-, carbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-(2-methylpropoxy)propan-2-yl] carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-(2-methylpropoxy)propan-2-yl] carbamate can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the Diazinane Ring: The diazinane ring can be synthesized by reacting an appropriate diketone with a diamine under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Carbamate Group: The carbamate group can be formed by reacting the intermediate with an isocyanate or by using phosgene and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methylpropoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups within the diazinane ring.
Substitution: Nucleophilic substitution reactions can take place at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted carbamates or ureas.
Scientific Research Applications
Chemistry
In chemistry, [1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-(2-methylpropoxy)propan-2-yl] carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes or receptors due to its carbamate group, which is known to inhibit certain enzymes.
Medicine
In medicine, carbamates are often explored for their potential as pharmaceuticals. This compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In industry, carbamates are used as pesticides, herbicides, and fungicides
Mechanism of Action
The mechanism of action of [1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-(2-methylpropoxy)propan-2-yl] carbamate likely involves the inhibition of specific enzymes or interaction with molecular targets. The carbamate group can form a covalent bond with the active site of an enzyme, leading to its inhibition. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: A widely used insecticide with a similar carbamate structure.
Aldicarb: Another carbamate pesticide known for its high toxicity.
Methomyl: A carbamate insecticide used in agriculture.
Uniqueness
What sets [1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-(2-methylpropoxy)propan-2-yl] carbamate apart is its unique diazinane ring structure combined with the carbamate group. This combination may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
CAS No. |
64038-11-5 |
|---|---|
Molecular Formula |
C20H27N3O6 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-(2-methylpropoxy)propan-2-yl] carbamate |
InChI |
InChI=1S/C20H27N3O6/c1-4-20(14-8-6-5-7-9-14)16(24)22-19(27)23(17(20)25)10-15(29-18(21)26)12-28-11-13(2)3/h5-9,13,15H,4,10-12H2,1-3H3,(H2,21,26)(H,22,24,27) |
InChI Key |
SFZKMHDKOKGUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC(COCC(C)C)OC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


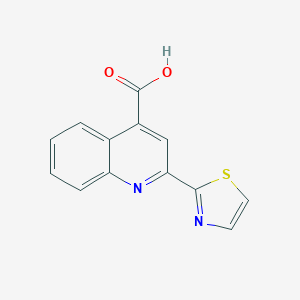
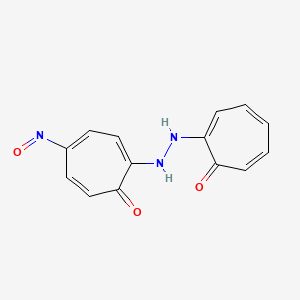
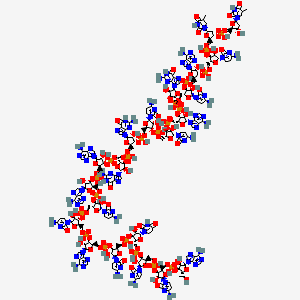

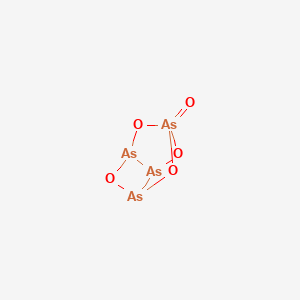
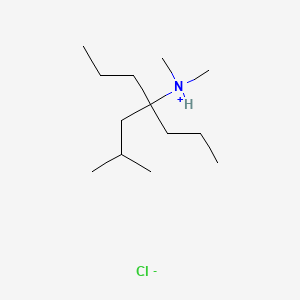

![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
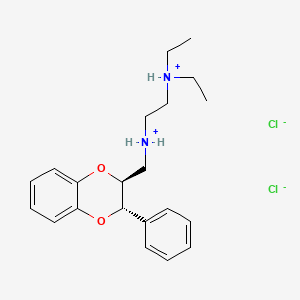
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
